molecular formula C12H10NO2P B5873283 Phosphinic acid, imino(di-o-phenylene)- CAS No. 472-43-5

Phosphinic acid, imino(di-o-phenylene)-

Cat. No.: B5873283
CAS No.: 472-43-5
M. Wt: 231.19 g/mol
InChI Key: FKCVBHGCEUDJJS-UHFFFAOYSA-N
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Description

Phosphinic acid, imino(di-o-phenylene)- (Molecular Formula: C12H10NO2P), is a specialized phosphinic acid compound of significant interest in the field of inorganic-organic hybrid materials . This compound serves as a valuable precursor for the synthesis of metal phosphinates, a class of materials known for their exceptional chemical and thermal stability . Researchers utilize this ligand to develop coordination polymers with potential applications in heterogeneous catalysis for the synthesis of fine chemicals and as solid sorbents for gas separation processes, such as CO2 capture . The research into such metal phosphinates is a rapidly advancing area, employing innovative synthesis approaches including high-throughput and mechanochemical methods to discover new functional materials . Furthermore, materials derived from this compound class are being investigated for use in electrochemical devices like fuel cells and rechargeable batteries, as well as matrices for controlled drug delivery systems . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

10-hydroxy-5H-phenophosphazinine 10-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO2P/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCVBHGCEUDJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197063
Record name Phosphinic acid, imino(di-o-phenylene)-
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Molecular Weight

231.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-43-5
Record name Phenophosphazine, 5,10-dihydro-10-hydroxy-, 10-oxide
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Record name Imino(di-o-phenylene)phosphinic acid
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Record name Phosphinic acid, imino(di-o-phenylene)-
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Record name Phosphinic acid, imino(di-o-phenylene)-
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Record name Imino(di-o-phenylene)phosphinic acid
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Chemical Reactions Analysis

Phosphinic acid, imino(di-o-phenylene)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphinic acid, imino(di-o-phenylene)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phosphinic acid, imino(di-o-phenylene)- involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Notes

  • Limited direct data exist for phosphinic acid, imino(di-o-phenylene)-, necessitating extrapolation from structurally related compounds.
  • Its rigid aromatic system and fused rings distinguish it from flexible, biologically active phosphinic acids (e.g., urease inhibitors) .

Biological Activity

Phosphinic acid, imino(di-o-phenylene)- (CAS No. 472-43-5), is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Phosphinic acid, imino(di-o-phenylene)- features a unique chemical structure that contributes to its biological properties. The compound contains a phosphinic acid group attached to an imino group linked to two o-phenylene moieties. This configuration allows for diverse interactions within biological systems.

PropertyValue
IUPAC NamePhosphinic acid, imino(di-o-phenylene)-
Molecular FormulaC12H12N2O2P
Molecular Weight248.21 g/mol

The biological activity of phosphinic acid, imino(di-o-phenylene)- is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
  • Metal Ion Interaction : It can form stable complexes with metal ions, which may influence enzymatic activities and cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Research has indicated that phosphinic acid derivatives exhibit antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Inhibition : Studies have reported minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound has shown effectiveness against certain fungal strains, suggesting potential applications in antifungal treatments.

Anticancer Properties

Several studies have explored the anticancer potential of phosphinic acid, imino(di-o-phenylene)-:

  • Cell Line Studies : In vitro tests on human cancer cell lines have demonstrated significant cytotoxic effects, particularly in breast and prostate cancer cells.
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of phosphinic acid derivatives against Staphylococcus aureus and Escherichia coli, reporting an MIC of 32 µg/mL for both bacteria, demonstrating moderate effectiveness compared to standard antibiotics.
  • Anticancer Activity :
    • In a recent investigation involving human breast cancer cells (MCF-7), phosphinic acid was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Phosphinic acid, imino(di-o-phenylene)- derivatives, and what are the key challenges in achieving high purity?

  • Methodological Answer : Synthesis typically involves substitution reactions at the phosphorus center. For example, reacting imino(di-o-phenylene) precursors with phosphinic acid dichlorides under controlled conditions. A major challenge is minimizing byproducts like HCl, which can lead to undesired diamides (e.g., diethylene amide of vinyl phosphinic acid) . Purification often requires techniques such as recrystallization or chromatography. Reaction monitoring via 31P NMR^{31}\text{P NMR} is critical to track phosphorus-containing intermediates.

Q. How can spectroscopic techniques (e.g., IR, NMR) be utilized to confirm the structure of Phosphinic acid derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Characteristic P=O stretching vibrations (~1150–1250 cm1^{-1}) and P-H bonds (~2400 cm1^{-1}) are key indicators. For example, diphenylphosphinic acid shows distinct P=O absorption at 1190 cm1^{-1} in KBr mull .
  • NMR : 1H NMR^{1}\text{H NMR} identifies aryl protons (δ 7.0–8.0 ppm), while 31P NMR^{31}\text{P NMR} provides direct evidence of the phosphorus environment (e.g., δ 20–30 ppm for phosphinic acids) .

Q. What are the basicity trends of phosphinic acids, and how do substituents influence their acid-base properties?

  • Methodological Answer : Phosphinic acids (R2_2P(O)OH) are monobasic due to one ionizable -OH group. Basicity is influenced by electron-withdrawing/donating substituents. For example, phenyl groups enhance acidity compared to alkyl substituents. Experimental determination via potentiometric titration in aqueous or non-aqueous solvents is standard .

Advanced Research Questions

Q. What strategies can mitigate byproduct formation during the synthesis of imino(di-o-phenylene)-phosphinic acid derivatives?

  • Methodological Answer : Byproducts like diamides arise from HCl elimination during substitution. Strategies include:

  • Using scavengers (e.g., molecular sieves) to absorb HCl.
  • Optimizing reaction stoichiometry and temperature (e.g., low-temperature stepwise addition of reagents).
  • Post-synthetic purification via fractional crystallization, as described in vinyl phosphinic acid diamide isolation .

Q. How do structural modifications (e.g., fluorinated alkyl chains, aryl groups) impact the biological activity of phosphinic acid derivatives as enzyme inhibitors?

  • Methodological Answer : Modifying the substituents alters steric and electronic interactions with enzyme active sites. For instance, bis(aminomethyl)phosphinic acid derivatives exhibit nanomolar inhibition (Ki = 108 nM) against Sporosarcina pasteurii urease due to competitive binding involving Ni2+^{2+} coordination and hydrogen bonding with Ala170/Ala366 residues . Structure-activity relationship (SAR) studies using molecular docking and mutagenesis can validate binding modes.

Q. How can contradictions in reported spectroscopic data for phosphinic acid derivatives be resolved?

  • Methodological Answer : Discrepancies in IR/NMR data often arise from solvent effects, hydration states, or crystallinity. For example, IR spectra measured in KBr (solid state) vs. solution-phase FTIR may differ due to hydrogen bonding . Cross-validation using X-ray crystallography (e.g., hydrogen-bonding networks in methyl(phenyl)phosphinic acid crystals ) and computational modeling (DFT) ensures accuracy.

Q. What advanced characterization techniques are critical for studying the coordination chemistry of phosphinic acid derivatives with metal ions?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Probes local metal coordination (e.g., Ni2+^{2+} in urease inhibitors).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Single-Crystal X-ray Diffraction : Resolves metal-ligand bond lengths and angles, as demonstrated in coordination polymers of phosphinic acids .

Data-Driven Insights

  • Urease Inhibition : Bis(aminomethyl)phosphinic acid derivatives achieve Ki values < 200 nM, with competitive inhibition confirmed via Lineweaver-Burk plots .
  • IR Spectral Data : Diphenylphosphinic acid exhibits P=O stretching at 1190 cm1^{-1} and aromatic C-H bending at 690 cm1^{-1} .

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